Molecular Weight Advantage Versus 5‑Methyl‑Substituted Isoxazoline Analog for Fragment‑Based Screening Libraries
The target compound (C₉H₉NO₄, MW 195.17) is 14 Da lighter than its closest 5‑methyl analog, 5‑methyl‑3‑(5‑methylfuran‑2‑yl)‑4,5‑dihydro‑1,2‑oxazole‑5‑carboxylic acid (CAS 1326815‑83‑1, C₁₀H₁₁NO₄, MW 209.20 g·mol⁻¹) . This MW difference is meaningful for fragment‑based drug discovery (FBDD), where the 'Rule of Three' (MW < 300) recommends fragments with MW < 250; the target compound's lower starting MW provides greater headroom for subsequent chemical elaboration before exceeding lead‑like property thresholds.
| Evidence Dimension | Molecular weight |
|---|---|
| Target Compound Data | 195.17 g·mol⁻¹ |
| Comparator Or Baseline | 5-Methyl-3-(5-methylfuran-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid (CAS 1326815-83-1): 209.20 g·mol⁻¹ |
| Quantified Difference | ΔMW = −14.03 g·mol⁻¹ (−6.7%) relative to the 5‑methyl analog |
| Conditions | Calculated from molecular formula; verified by vendor certificate of analysis |
Why This Matters
For fragment‑based library procurement, a 14 Da lower MW increases the fraction of analogs that can be synthesized while staying below a 300 Da lead‑likeness ceiling, offering more chemical space for optimization.
